molecular formula C19H19FN2O4 B5289482 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B5289482
M. Wt: 358.4 g/mol
InChI Key: WMPNASCERRDHHM-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound that features a benzodioxole moiety and a fluorophenyl piperazine group. Compounds with such structures are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Piperazine Group: This step often involves the reaction of piperazine with a fluorophenyl halide under basic conditions.

    Coupling of the Two Fragments: The final step involves coupling the benzodioxole moiety with the fluorophenyl piperazine group using appropriate linkers and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the ketone group in the ethanone moiety.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures are often studied for their potential as neurotransmitter modulators. They may interact with serotonin or dopamine receptors, making them candidates for research in neuropharmacology.

Medicine

In medicine, such compounds could be investigated for their potential therapeutic effects, including antidepressant, anxiolytic, or antipsychotic properties.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves interaction with specific molecular targets such as receptors or enzymes. For example, it might bind to serotonin receptors, modulating their activity and influencing neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure but with a chlorine atom instead of fluorine.

    2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Contains a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability, making it unique compared to its analogs.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c20-14-1-3-15(4-2-14)21-7-9-22(10-8-21)19(23)12-24-16-5-6-17-18(11-16)26-13-25-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPNASCERRDHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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